2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid is a complex organic compound primarily utilized in biochemical research. This compound is classified as a biochemical reagent, specifically designed for applications in peptide synthesis and drug development. Its structural features include a fluorenylmethoxycarbonyl group, which is commonly used to protect amino groups during chemical reactions.
The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid typically involves several key steps:
Technical details regarding reaction conditions, solvents, and purification methods (such as chromatography) are critical for optimizing yield and purity but are not extensively covered in the available literature.
The molecular formula of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid is , with a molar mass of approximately 407.5 g/mol.
COC(C(=O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
BSQVBFTWKMOFNN-NRFANRHFSA-N
These structural representations are essential for computational modeling and predicting reactivity patterns in various chemical environments .
The primary reactions involving 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid include:
Technical details regarding reaction kinetics, mechanisms, and conditions are crucial for understanding its behavior in synthetic pathways but require more specific experimental data for comprehensive analysis.
The mechanism of action for 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid primarily revolves around its role as a protecting group in peptide synthesis:
Data on specific reaction rates and conditions would enhance understanding but are not widely available in current literature.
Key physical and chemical properties of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid include:
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid has significant scientific uses:
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4